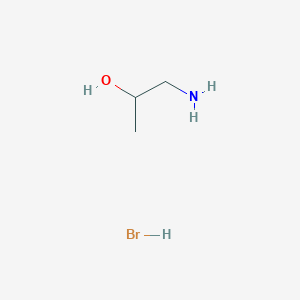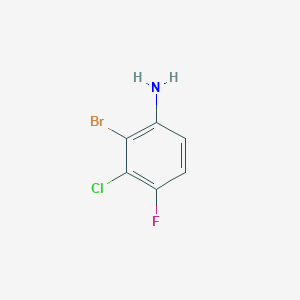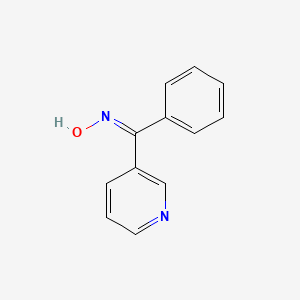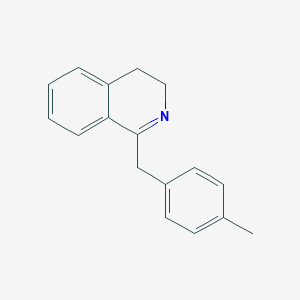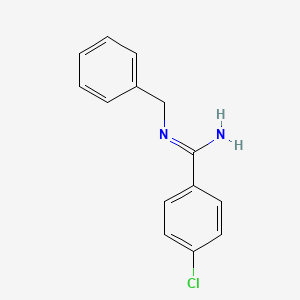![molecular formula C18H20O4 B14130506 Methyl 3,5-dimethoxy[1,1-biphenyl]-2-propanoate](/img/structure/B14130506.png)
Methyl 3,5-dimethoxy[1,1-biphenyl]-2-propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3,5-dimethoxy[1,1-biphenyl]-2-propanoate is a chemical compound with the molecular formula C17H20O4 It is a biphenyl derivative, characterized by the presence of two methoxy groups and a propanoate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,5-dimethoxy[1,1-biphenyl]-2-propanoate typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general procedure involves the following steps:
Preparation of the Aryl Halide: The starting material, such as 3,5-dimethoxyphenylboronic acid, is reacted with a halogenating agent to form the corresponding aryl halide.
Coupling Reaction: The aryl halide is then coupled with an appropriate organoboron compound in the presence of a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction is typically carried out under an inert atmosphere at elevated temperatures.
Esterification: The resulting biphenyl compound is then esterified with propanoic acid or its derivatives to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3,5-dimethoxy[1,1-biphenyl]-2-propanoate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Nitro, halo, or other substituted biphenyl derivatives.
Applications De Recherche Scientifique
Methyl 3,5-dimethoxy[1,1-biphenyl]-2-propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 3,5-dimethoxy[1,1-biphenyl]-2-propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’-Dimethoxy-1,1’-biphenyl: Similar structure but lacks the propanoate ester group.
3,5’-Dihydroxy-4’,5-dimethoxy-2’-methyl-[1,1’-biphenyl]-2-carboxylic acid methyl ester: Contains additional hydroxyl groups and a carboxylic acid ester group.
Uniqueness
Methyl 3,5-dimethoxy[1,1-biphenyl]-2-propanoate is unique due to its specific substitution pattern and the presence of both methoxy and propanoate ester groups. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C18H20O4 |
|---|---|
Poids moléculaire |
300.3 g/mol |
Nom IUPAC |
methyl 3-[2-(3,5-dimethoxyphenyl)phenyl]propanoate |
InChI |
InChI=1S/C18H20O4/c1-20-15-10-14(11-16(12-15)21-2)17-7-5-4-6-13(17)8-9-18(19)22-3/h4-7,10-12H,8-9H2,1-3H3 |
Clé InChI |
GZPJYENHZHWORA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1)C2=CC=CC=C2CCC(=O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


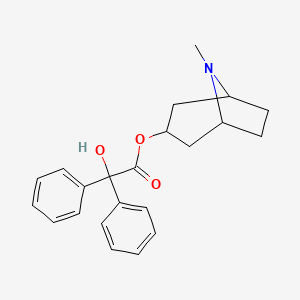
![3-Nitro-4-[4-(trifluoromethyl)phenyl]pyridine](/img/structure/B14130431.png)
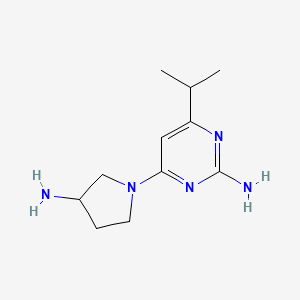
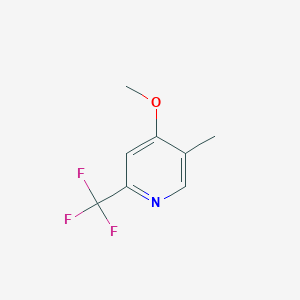
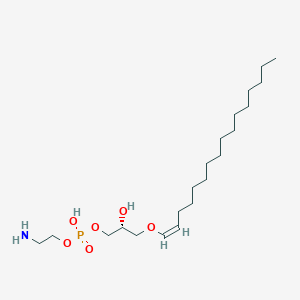
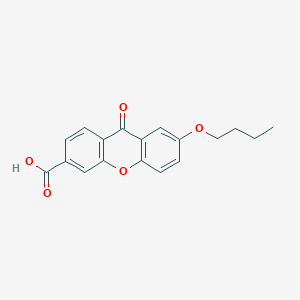
![1,1,3,3,6,6,9,9-Octamethyl-10-thiadispiro[3.0.4~5~.1~4~]decane](/img/structure/B14130462.png)
